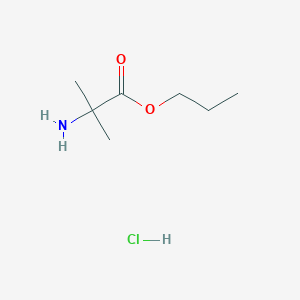

Propyl 2-amino-2-methylpropanoate hydrochloride

Description

Propyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 2195367-27-0) is a synthetic amino ester hydrochloride with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol. It is characterized by a propyl ester backbone, an amino group, and a methyl branch at the α-carbon, stabilized as a hydrochloride salt. This compound is primarily utilized as a research chemical, explicitly labeled for non-human applications, and is available in standardized solutions (e.g., 25 µL at 10 mM) for experimental use .

Commercial suppliers span multiple regions, including China (e.g., Neochem International Trading Co., CIDIC Co.), India (Leonid Chemicals), and the UK (Carbosynth Limited), reflecting its global accessibility .

Properties

IUPAC Name |

propyl 2-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-10-6(9)7(2,3)8;/h4-5,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGJJQXUCFHFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-2-methylpropanoate hydrochloride typically involves the esterification of 2-amino-2-methylpropanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Propyl 2-amino-2-methylpropanoate hydrochloride has been investigated for its pharmacological effects, particularly regarding its impact on neurotransmitter systems.

- Dopamine Reuptake Inhibition : Research indicates that this compound may act as a dopamine reuptake inhibitor, which could have implications for treating disorders such as depression and addiction. A study demonstrated that it increases locomotor activity and reduces depression-like behaviors in animal models, suggesting potential use in mood disorders .

- Appetite Suppression : The compound has also shown promise in appetite suppression, making it a candidate for obesity treatment. Its mechanism appears to be linked to its effects on neurotransmitter modulation .

Neuropharmacology

In the realm of neuroscience, this compound serves as a valuable tool compound:

- Research on Neurotransmitter Functions : It is utilized to study the functions of dopamine and other neurotransmitters. The compound's ability to influence neurotransmitter dynamics makes it significant for understanding various neuropsychiatric conditions .

- Cognitive Enhancement : There are indications that this compound may enhance cognitive functions, although the exact mechanisms remain under investigation. Its role in modulating brain activity could provide insights into treatments for cognitive impairments .

Toxicology Studies

Safety profiles are crucial for any compound intended for therapeutic use:

- Toxicity Assessments : Limited studies have indicated that this compound exhibits low toxicity levels in animal models. It does not appear to cause significant adverse effects, making it a safer alternative for further research .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound in various experimental setups:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated reduction in depression-like behaviors in rodents after administration of the compound. |

| Study B | Cognitive Function | Showed enhancement of memory retention tasks when administered prior to testing in animal models. |

| Study C | Appetite Regulation | Indicated significant reduction in food intake among treated subjects compared to controls. |

Current Research Trends

The current state of research emphasizes the need for more extensive clinical trials to fully understand the therapeutic potential of this compound:

- Ongoing Investigations : Researchers are focusing on its mechanisms of action at the molecular level and exploring its efficacy across different animal models .

- Potential Drug Development : There is ongoing interest in developing new drugs based on this compound for treating obesity, addiction, and mood disorders .

Mechanism of Action

The mechanism of action of Propyl 2-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Amino Esters and Hydrochloride Salts

Propyl 2-amino-2-methylpropanoate hydrochloride belongs to a broader class of amino esters, which are often employed as intermediates in organic synthesis or peptide mimetics. Key distinguishing features include:

- Hydrochloride Salt: Improves stability and solubility in polar solvents compared to freebase amino esters.

Piperazine-Based Analogues (HBK Series)

describes a series of piperazine derivatives (HBK14–HBK19) with phenoxyethoxyethyl or phenoxypropyl substituents. These compounds are structurally distinct from this compound, as shown below:

The HBK compounds exhibit higher molecular weights (estimated >400 g/mol due to bulky substituents) and are designed for targeted biological interactions, contrasting with the simpler, non-aromatic structure of the target compound .

Commercial and Research Utility

- This compound: Widely available through global suppliers, indicating industrial relevance as a specialty chemical .

- HBK Series: No commercial suppliers cited in , suggesting these are bespoke compounds for academic or pharmaceutical research .

Biological Activity

Propyl 2-amino-2-methylpropanoate hydrochloride, a derivative of amino acid compounds, exhibits a variety of biological activities that have garnered attention in pharmacological research. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and findings from diverse studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₅H₁₄ClN

- Molecular Weight : 135.63 g/mol

The compound features an amino group, which is significant for its biological interactions, particularly in enzyme catalysis and receptor binding.

Synthesis

The synthesis of this compound typically involves the reaction of propylamine with 2-amino-2-methylpropanoic acid under acidic conditions to form the hydrochloride salt. This process is essential for enhancing solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Mycobacterium species. A study highlighted that certain carbamate derivatives demonstrated superior activity against M. avium and M. intracellulare compared to standard antibiotics like ciprofloxacin and isoniazid .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, compounds derived from this scaffold have shown significant antiproliferative activity against HeLa cells, with IC50 values indicating potent inhibition of cell growth . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further anticancer drug development.

Case Study: Anticancer Activity

A notable study evaluated the antiproliferative effects of various derivatives related to this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This suggests a promising avenue for developing new anticancer agents based on this compound's structure.

Enzymatic Activity

The compound's structural features enable it to act as a substrate or inhibitor in enzymatic reactions. For example, studies involving monooxygenases have illustrated how structural analogs can influence substrate specificity and catalytic efficiency . This highlights the potential for designing enzyme inhibitors that could modulate metabolic pathways relevant to disease states.

Summary of Biological Activities

Q & A

Basic: What are the key considerations for synthesizing Propyl 2-amino-2-methylpropanoate hydrochloride with high purity?

Methodological Answer:

Synthesis should focus on optimizing reaction conditions (e.g., solvent selection, temperature, and catalyst use). For instance, esterification of 2-amino-2-methylpropanoic acid with propanol under acidic conditions requires strict stoichiometric control to avoid side products like unreacted acid or ester hydrolysis derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieve >97% purity . Purity validation should follow pharmacopeial standards, such as HPLC with UV detection (λ = 210 nm) and comparison against certified reference materials .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra for characteristic peaks (e.g., methyl groups at δ ~1.4 ppm, ester carbonyl at δ ~170 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H] at m/z 153.61) and fragmentation patterns .

- X-ray Diffraction (XRD): For crystalline samples, compare unit cell parameters to literature data .

Discrepancies in spectral data may indicate impurities or isomerization, necessitating further purification .

Advanced: What experimental strategies are effective in resolving contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictory stability data often arise from differences in experimental design. To resolve this:

Controlled Stress Testing: Expose the compound to buffered solutions (pH 1–12) at 40°C for 14 days, monitoring degradation via HPLC.

Degradation Product Identification: Use LC-MS to detect hydrolyzed products (e.g., 2-amino-2-methylpropanoic acid or propyl alcohol derivatives) .

Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard conditions. Note that degradation accelerates above pH 7 due to ester hydrolysis .

Advanced: How can researchers mitigate interference from impurities during quantitative analysis of this compound?

Methodological Answer:

Impurity interference is common in chromatographic assays. Mitigation strategies include:

- Method Development: Optimize HPLC parameters (e.g., C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to resolve peaks for the parent compound and impurities like methyl 2-amino-2-cyclopropylacetate hydrochloride (retention time ~8.2 min) .

- Forced Degradation Studies: Artificially degrade the compound (e.g., via heat or light exposure) to identify co-eluting impurities .

- Validation per ICH Guidelines: Ensure specificity, linearity (R > 0.999), and recovery (98–102%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering Controls: Conduct reactions in fume hoods to avoid inhalation of hydrochloride vapors .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What computational tools are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding affinities with enzymes (e.g., proteases or kinases) based on the compound’s ester and amine moieties .

- QSAR Modeling: Develop quantitative structure-activity relationship models to predict solubility or bioavailability using descriptors like logP (~1.2) and polar surface area (~45 Ų) .

- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability in aqueous environments .

Advanced: How can researchers validate the absence of genotoxic impurities in synthesized batches?

Methodological Answer:

- Ames Test: Use Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity of residual solvents or intermediates .

- LC-HRMS: Screen for nitrosamine-like impurities (e.g., m/z 120–200) with detection limits <1 ppm .

- ICH M7 Compliance: Ensure impurity profiles align with Class 1–3 thresholds based on carcinogenic risk assessments .

Basic: What are the best practices for long-term storage of this compound to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.